(S)-(-)-2-Methyl-1-phenyl-1-propanol structural formula
(S)-(-)-2-Methyl-1-phenyl-1-propanol structural formula
An In-Depth Technical Guide to (S)-(-)-2-Methyl-1-phenyl-1-propanol: Synthesis, Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-2-Methyl-1-phenyl-1-propanol, a chiral secondary alcohol, is a pivotal building block in the landscape of modern organic synthesis. Its value is anchored in its defined stereochemistry, featuring a stereogenic carbinol center bearing both a phenyl and an isopropyl group. This structural motif makes it a highly sought-after intermediate for introducing chirality into more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and high-value fine chemicals.[1] The precise control of stereochemistry is a cornerstone of drug design, as different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.
This guide serves as a comprehensive technical resource for professionals engaged in research and development. It moves beyond a simple recitation of properties to provide a field-proven perspective on the synthesis, stereochemical integrity validation, and practical application of this versatile chiral synthon. We will delve into the causality behind methodological choices, ensuring that the protocols described are not merely steps to be followed, but self-validating systems grounded in established chemical principles.
Molecular Structure and Physicochemical Properties
The identity and utility of (S)-(-)-2-Methyl-1-phenyl-1-propanol are fundamentally defined by its three-dimensional structure.
Structural Formula and Stereochemistry
The molecule consists of a propan-1-ol backbone, substituted with a phenyl group at the C1 position and a methyl group at the C2 position. The chiral center is the C1 carbon, which is bonded to four different substituents: a hydroxyl group (-OH), a phenyl group (-C₆H₅), an isopropyl group (-CH(CH₃)₂), and a hydrogen atom (-H).
The absolute configuration of this stereocenter is designated as (S) according to the Cahn-Ingold-Prelog (CIP) priority rules. The assignment process involves prioritizing the four substituents attached to the chiral carbon:[1]
-
-OH (highest priority due to the higher atomic number of Oxygen)
-
-C₆H₅ (phenyl group)
-
-CH(CH₃)₂ (isopropyl group)
-
-H (lowest priority)
When viewing the molecule with the lowest priority group (H) pointing away, the sequence from highest to lowest priority (OH → C₆H₅ → CH(CH₃)₂) proceeds in a counter-clockwise direction, hence the "(S)" designation. The "(-)" indicates that this enantiomer is levorotatory, meaning it rotates the plane of polarized light to the left.
Physicochemical Data
A summary of the key physical and chemical properties is provided below. Data for the racemic mixture is often more readily available and is included for comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O | [2][3] |
| Molecular Weight | 150.22 g/mol | [2][3] |
| CAS Number | 34857-28-8 | [3] |
| IUPAC Name | (1S)-2-Methyl-1-phenylpropan-1-ol | PubChem |
| Appearance | Colorless to pale yellow liquid / White crystalline solid | [4] |
| Boiling Point | 124-125 °C at 15 mmHg (racemate) | [5] |
| Density | ~0.974 g/mL at 25 °C (racemate) | |
| Refractive Index | n20/D ~1.514 (racemate) | |
| Solubility | Not miscible or difficult to mix in water. Soluble in organic solvents. | [4][5] |
Asymmetric Synthesis Strategies
The generation of enantiomerically pure (S)-(-)-2-Methyl-1-phenyl-1-propanol is paramount for its use in pharmaceutical synthesis. The two primary strategies to achieve this are the asymmetric reduction of a prochiral precursor and the resolution of a racemic mixture.
Asymmetric Reduction of 2-Methyl-1-phenyl-1-propanone
The most efficient and atom-economical route to (S)-(-)-2-Methyl-1-phenyl-1-propanol is the asymmetric reduction of the corresponding prochiral ketone, 2-methyl-1-phenyl-1-propanone (isobutyrophenone).[1] The Corey-Bakshi-Shibata (CBS) reduction is a preeminent method for this transformation, renowned for its high enantioselectivity and reliability.[6][7]
Causality and Mechanism (The "Why"): The CBS reduction utilizes a chiral oxazaborolidine catalyst, typically derived from the amino acid proline, and a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂).[8][9] The remarkable selectivity arises from a well-defined, chair-like six-membered transition state.[10]
-
Catalyst-Borane Complex Formation: The borane reagent first coordinates to the Lewis basic nitrogen atom of the CBS catalyst. This activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[8][11]
-
Ketone Coordination: The now more Lewis-acidic endocyclic boron coordinates to the ketone's carbonyl oxygen. Crucially, it coordinates to the sterically more accessible lone pair of the oxygen—the one closer to the smaller substituent (in this case, the isopropyl group vs. the larger phenyl group). This directs the larger phenyl group away from the catalyst's chiral scaffold, minimizing steric hindrance.[11]
-
Face-Selective Hydride Transfer: This specific coordination geometry pre-organizes the complex for an intramolecular hydride transfer from the activated borane to one specific face of the carbonyl carbon, proceeding through a highly ordered transition state.[6][10] For the reduction of isobutyrophenone with an (S)-proline-derived CBS catalyst, this results in the preferential formation of the (S)-alcohol.
-
Product Release: After hydride transfer, the resulting alkoxyborane dissociates, releasing the catalyst for the next cycle. An acidic workup liberates the final chiral alcohol product.[8]
Experimental Protocol: CBS Reduction of Isobutyrophenone
This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), charge a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel with (S)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.1 equivalents) dissolved in anhydrous tetrahydrofuran (THF).
-
Borane Addition: Cool the solution to 0-5 °C. Slowly add a 1.0 M solution of borane-THF complex (BH₃·THF, ~1.0-1.2 equivalents) dropwise, maintaining the internal temperature. Stir for 15 minutes to allow for catalyst-borane complex formation.
-
Substrate Addition: Add a solution of 2-methyl-1-phenyl-1-propanone (1.0 equivalent) in anhydrous THF to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the disappearance of the starting ketone by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases. This step is critical for safely decomposing excess borane.
-
Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Add 1N HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude alcohol by flash column chromatography on silica gel to yield the final product with high enantiomeric excess (>95% ee is commonly achievable).
Chiral Resolution via Diastereomeric Salt Formation
An alternative, classical approach is the resolution of a racemic mixture of 2-methyl-1-phenyl-1-propanol. This method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer but can be effective when asymmetric synthesis is not feasible.
Causality and Mechanism (The "Why"): Enantiomers cannot be separated by standard crystallization because they have identical physical properties. Resolution works by converting the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties (e.g., solubility) and can therefore be separated.[1]
The process requires derivatizing the alcohol to introduce an acidic functional group, which can then react with a chiral base (the resolving agent) to form diastereomeric salts.[1]
-
Derivatization: The racemic alcohol is reacted with an acid anhydride, such as phthalic anhydride, to form a racemic mixture of hemiphthalate esters. This introduces a carboxylic acid handle.
-
Salt Formation: The racemic hemiphthalate is treated with one enantiomer of a chiral base (e.g., (R)-(+)-α-phenylethylamine). This results in two diastereomeric salts: [(S)-alcohol-(R)-amine] and [(R)-alcohol-(R)-amine].
-
Fractional Crystallization: Due to their different solubilities in a given solvent, one diastereomeric salt will preferentially crystallize out of the solution upon cooling or concentration. This step often requires careful optimization of the solvent system.
-
Liberation of Enantiomer: The isolated, diastereomerically pure salt is then treated with a strong acid to protonate the amine, and a base to hydrolyze the ester, liberating the enantiomerically pure (S)-(-)-2-Methyl-1-phenyl-1-propanol.
Analytical Methodologies for Enantiomeric Purity Determination
The validation of stereochemical integrity is a non-negotiable step in the synthesis of chiral compounds. The enantiomeric excess (ee) is the primary metric for this, calculated as: ee (%) = |([S] - [R]) / ([S] + [R])| x 100.[12]
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately determining the ee of chiral alcohols.[13][14]
Causality and Mechanism (The "Why"): Chiral HPLC separates enantiomers by exploiting their differential interactions with a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose coated on a silica support) are exceptionally effective for a wide range of chiral compounds, including alcohols.[12][15] The chiral polymer contains grooves and cavities that create a specific three-dimensional environment. One enantiomer fits into this environment more favorably than the other, leading to a stronger interaction and a longer retention time on the column, thus enabling separation.[16]
Experimental Protocol: Chiral HPLC Analysis
This protocol provides a starting point for method development.
-
System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.[15]
-
Sample Preparation: Prepare a stock solution of the synthesized (S)-(-)-2-Methyl-1-phenyl-1-propanol in the mobile phase (or a compatible solvent) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.[15]
-
HPLC Conditions:
-
Column: Polysaccharide-based CSP, e.g., Chiralcel® OD-H or Chiralpak® AD-H (250 x 4.6 mm, 5 µm).[15]
-
Mobile Phase: A mixture of n-Hexane and an alcohol modifier, typically Isopropanol (IPA). A common starting point is n-Hexane/IPA (90:10, v/v).[15]
-
Flow Rate: 0.5 - 1.0 mL/min.[15]
-
Column Temperature: 25 °C (thermostatically controlled).[15]
-
Detection: UV at 210 nm or 254 nm.[15]
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a racemic standard of 2-methyl-1-phenyl-1-propanol to confirm peak resolution and identify the retention times of both enantiomers.
-
Inject the synthesized sample.
-
-
Data Processing: Integrate the peak areas for the (S) and (R) enantiomers in the chromatogram. Calculate the enantiomeric excess using the formula provided above.[17]
Trustworthiness through Self-Validation: The robustness of this analytical method is confirmed by running a racemic standard, which must show two well-resolved peaks with an area ratio of approximately 50:50. This validates that the column and mobile phase are capable of separating the enantiomers under the given conditions.
Applications in Synthesis
(S)-(-)-2-Methyl-1-phenyl-1-propanol is primarily utilized as a chiral synthon, meaning it is incorporated directly into the carbon skeleton of a target molecule, transferring its stereocenter to the final product.
-
Pharmaceutical Intermediates: Chiral phenylpropanolamine scaffolds are present in numerous drugs. While direct examples for this specific alcohol are proprietary, related structures are crucial. For instance, a patent for synthesizing long-acting β₂-agonists (used for treating asthma and COPD) describes the use of a 2-methyl-1-substituted phenyl-2-propanol as a key precursor to form the 2-methyl-1-substituted phenyl-2-propyl amine side chain, highlighting the industrial relevance of this molecular framework.[18]
-
Chiral Auxiliaries: While less common for this specific molecule, chiral alcohols can be temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. After the reaction, the auxiliary is cleaved off, having fulfilled its role of inducing chirality.
-
Fine Chemicals: It serves as an intermediate in the synthesis of other valuable chiral compounds, such as photoinitiators used in UV curing applications.[19]
Safety, Handling, and Storage
Professional laboratory practice demands strict adherence to safety protocols when handling any chemical reagent.
-
Hazard Identification: The compound may be harmful if swallowed and can cause irritation.[20][21] It is classified as a combustible solid/liquid.
-
Handling: Handle in a well-ventilated area. Wear appropriate Personal Protective Equipment (PPE), including chemical-impermeable gloves, safety glasses or goggles, and a lab coat. Avoid contact with skin and eyes and prevent the formation of aerosols. Use non-sparking tools and keep away from ignition sources.[20][22]
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, open flames, and oxidizing agents.[20][23]
Conclusion
(S)-(-)-2-Methyl-1-phenyl-1-propanol is more than a catalog chemical; it is a strategic tool for the precise introduction of stereochemistry in complex molecular architectures. A thorough understanding of its properties, the mechanistic principles governing its synthesis, and the rigorous analytical techniques required to verify its purity are essential for its effective application. The Corey-Bakshi-Shibata reduction provides a highly efficient and selective route for its preparation, while chiral HPLC offers an authoritative method for quality control. For researchers and professionals in drug development and fine chemical synthesis, mastering the use of such chiral building blocks is fundamental to innovation and success.
References
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Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
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NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]
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Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]
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Allery Chemistry. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]
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Sánchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 847-853. [Link]
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ResearchGate. (2022). Production of Chiral (S)-2-Phenyl-1-Propanol by Enantioselective Biocatalysts. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 95626, 2-Methyl-1-phenyl-1-propanol. [Link]
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Physics Forums. (2007). [SOLVED] Chiral Purity (enantiomer excess) for HPLC. [Link]
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Haz-Map. (n.d.). 2-Methyl-1-phenyl-2-propanol. [Link]
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Hungarian Journal of Industry and Chemistry. (2022). Production of Chiral (S)-2-Phenyl-1-Propanol by Enantioselective Biocatalysts. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6989200, (R)-(+)-2-Methyl-1-phenyl-1-propanol. [Link]
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ResearchGate. (2012). Chiral separation of ( R, S)-2-phenyl-1-propanol through cellulose acetate butyrate membranes. [Link]
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The Organic Chemistry Tutor. (2021). CBS Reduction, Enantioselective Catalysis. YouTube. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7531, 2-Methyl-1-phenyl-2-propanol. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6710657, (1R)-2-(methylamino)-1-phenyl-1-propanol. [Link]
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Wikipedia. (n.d.). Pseudoephedrine. [Link]
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